molecular formula C13H20N2O B14904781 n-(4-(Dimethylamino)benzyl)isobutyramide

n-(4-(Dimethylamino)benzyl)isobutyramide

Cat. No.: B14904781
M. Wt: 220.31 g/mol
InChI Key: YSSFIJICBYGZDS-UHFFFAOYSA-N
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Description

n-(4-(Dimethylamino)benzyl)isobutyramide: is an organic compound with the molecular formula C13H20N2O It is characterized by the presence of a dimethylamino group attached to a benzyl moiety, which is further connected to an isobutyramide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of n-(4-(Dimethylamino)benzyl)isobutyramide typically involves the reaction of 4-(dimethylamino)benzyl chloride with isobutyramide in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions to ensure complete conversion .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: n-(4-(Dimethylamino)benzyl)isobutyramide can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxide derivatives.

    Reduction: The compound can be reduced to form secondary amines using reducing agents like lithium aluminum hydride.

    Substitution: It can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is a typical reducing agent.

    Substitution: Nucleophiles like sodium azide or potassium cyanide in polar aprotic solvents are used.

Major Products Formed:

    Oxidation: N-oxide derivatives.

    Reduction: Secondary amines.

    Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: n-(4-(Dimethylamino)benzyl)isobutyramide is used as a precursor in the synthesis of more complex organic molecules.

Biology: In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its ability to form stable complexes with biological macromolecules.

Medicine: The compound has potential applications in medicinal chemistry for the development of new therapeutic agents. Its structural features make it a candidate for drug design and discovery.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of n-(4-(Dimethylamino)benzyl)isobutyramide involves its interaction with specific molecular targets. The dimethylamino group can engage in hydrogen bonding and electrostatic interactions with proteins and enzymes, affecting their activity. The benzyl moiety provides hydrophobic interactions, enhancing the compound’s binding affinity. These interactions can modulate biological pathways and lead to specific physiological effects .

Comparison with Similar Compounds

  • 4-(Dimethylamino)benzylidene-4-acetamideaniline
  • 4-(Dimethylamino)benzylidene-4-nitroaniline
  • N-(4-(Dimethylamino)benzyl)-N-ethylamine

Comparison: n-(4-(Dimethylamino)benzyl)isobutyramide is unique due to the presence of the isobutyramide group, which imparts distinct chemical and physical properties. Compared to similar compounds, it exhibits different reactivity patterns and binding affinities, making it suitable for specific applications in research and industry .

Properties

Molecular Formula

C13H20N2O

Molecular Weight

220.31 g/mol

IUPAC Name

N-[[4-(dimethylamino)phenyl]methyl]-2-methylpropanamide

InChI

InChI=1S/C13H20N2O/c1-10(2)13(16)14-9-11-5-7-12(8-6-11)15(3)4/h5-8,10H,9H2,1-4H3,(H,14,16)

InChI Key

YSSFIJICBYGZDS-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)NCC1=CC=C(C=C1)N(C)C

Origin of Product

United States

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